molecular formula C10H9ClO3 B14829908 2-Chloro-3-cyclopropoxybenzoic acid

2-Chloro-3-cyclopropoxybenzoic acid

Katalognummer: B14829908
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: UTFSVWSIQQMSDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-cyclopropoxybenzoic acid is an organic compound with the molecular formula C10H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a cyclopropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclopropoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Cyclopropanation: The 2-chlorobenzoic acid undergoes a cyclopropanation reaction to introduce the cyclopropoxy group at the third position. This can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The intermediate product is then oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-cyclopropoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-cyclopropoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-cyclopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorobenzoic acid: A simpler derivative with only a chlorine atom at the second position.

    3-Cyclopropoxybenzoic acid: A derivative with a cyclopropoxy group at the third position but without the chlorine atom.

    2-Chloro-4-cyclopropoxybenzoic acid: A derivative with both chlorine and cyclopropoxy groups at different positions.

Uniqueness

2-Chloro-3-cyclopropoxybenzoic acid is unique due to the presence of both chlorine and cyclopropoxy groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H9ClO3

Molekulargewicht

212.63 g/mol

IUPAC-Name

2-chloro-3-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2,(H,12,13)

InChI-Schlüssel

UTFSVWSIQQMSDI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=CC=CC(=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.